3,5-Diflluoro-4-(methylsulfanyl)benzoic acid
Overview
Description
3,5-Diflluoro-4-(methylsulfanyl)benzoic acid is a chemical compound with the molecular formula C8H6F2O2S and a molecular weight of 204.2 g/mol . This compound is characterized by the presence of two fluorine atoms and a methylsulfanyl group attached to a benzoic acid core. It is commonly used in scientific experiments and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diflluoro-4-(methylsulfanyl)benzoic acid typically involves the introduction of fluorine atoms and a methylsulfanyl group onto a benzoic acid scaffold. One common method involves the use of fluorinating agents and thiolating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3,5-Diflluoro-4-(methylsulfanyl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
3,5-Diflluoro-4-(methylsulfanyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-Diflluoro-4-(methylsulfanyl)benzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms and the methylsulfanyl group contribute to its reactivity and binding affinity with various enzymes and receptors. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Difluorobenzoic acid: Lacks the methylsulfanyl group, making it less reactive in certain chemical reactions.
4-Methylsulfanylbenzoic acid: Lacks the fluorine atoms, affecting its overall reactivity and biological activity.
Properties
IUPAC Name |
3,5-difluoro-4-methylsulfanylbenzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O2S/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYAPCIJKGBZQRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1F)C(=O)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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